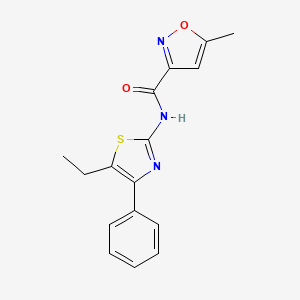

![molecular formula C18H12ClF5N4S B4623105 N-(4-氯苄基)-N'-[1-(五氟苄基)-1H-吡唑-3-基]硫脲](/img/structure/B4623105.png)

N-(4-氯苄基)-N'-[1-(五氟苄基)-1H-吡唑-3-基]硫脲

描述

Synthesis Analysis

Thiourea derivatives are generally synthesized through the reaction of amines with isothiocyanates or by the interaction of amides with thiourea. For compounds similar to “N-(4-chlorobenzyl)-N'-[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]thiourea”, the synthesis involves the preparation of specific isothiocyanates followed by their reaction with corresponding amines under controlled conditions (Zhang et al., 2011). This method allows for the introduction of various substituents, tailoring the properties of the thiourea derivatives.

Molecular Structure Analysis

The molecular structure of thiourea derivatives is characterized by X-ray crystallography, which provides detailed information on the arrangement of atoms within the molecule and their spatial geometry. For example, similar compounds have been shown to crystallize in specific space groups, with the thiourea moiety adopting a planar or nearly planar configuration, facilitating the formation of intramolecular and intermolecular hydrogen bonds that stabilize the crystal structure (Saeed et al., 2005).

Chemical Reactions and Properties

Thiourea derivatives undergo various chemical reactions, including nucleophilic substitution and addition reactions, which can modify their chemical structure and properties. These reactions are influenced by the nature of the substituents and the reaction conditions. The unique reactivity of the thiourea group, combined with the presence of specific substituents like chlorobenzyl and pentafluorobenzyl groups, contributes to the compound's chemical versatility (Ledenyova et al., 2018).

Physical Properties Analysis

The physical properties of thiourea derivatives, such as melting point, solubility, and crystallinity, are significantly affected by their molecular structure. The presence of various substituents influences these properties by altering intermolecular interactions. The detailed analysis of similar compounds' physical properties provides valuable insights into their behavior in different environments and potential applications (Yusof et al., 2010).

Chemical Properties Analysis

The chemical properties of thiourea derivatives, including acidity, basicity, and reactivity towards electrophiles and nucleophiles, are pivotal for their applications in synthesis and material science. These properties are determined by the electronic structure of the molecule, which is influenced by the nature and position of substituents. Studies on similar compounds have highlighted their potential as intermediates in organic synthesis and their reactivity patterns, which are crucial for developing new materials and chemicals (Saeed et al., 2010).

科学研究应用

抗癌活性

- N-(4-氯苄基)-N'-[1-(五氟苄基)-1H-吡唑-3-基]硫脲和类似化合物在抗癌研究中显示出潜力。例如,结构相似的吡唑和嘧啶硫酮衍生物已显示出对各种人类癌细胞系(包括肺癌、乳腺癌和中枢神经系统癌症)的抗癌活性 (Hammam 等,2005)。

- 吡唑硫脲衍生物已因其对人类癌细胞的凋亡作用而受到研究。诸如 N-[(1-甲基-1H-吡唑-4-基)羰基]-N'-(3-溴苯基)-硫脲之类的化合物在增加肿瘤坏死因子受体的表达和减少凋亡抑制蛋白方面显示出有希望的结果 (Nițulescu 等,2015)。

抗菌和抗真菌应用

- 硫脲衍生物已显示出显着的抗菌和抗真菌活性。例如,N-(1-甲基-1H-吡唑-4-羰基)-硫脲衍生物对各种细菌和真菌菌株有效,表明其在开发新的抗菌剂方面的潜力 (Nițulescu 等,2010)。

环境和化学应用

- 硫脲化合物由于其氮和硫含量,已被探索其对热过程中氯代芳烃形成的抑制作用。研究表明,在多氯二苯并对二恶英、呋喃和联苯的生产中抑制率超过 99%,表明其在环境保护中发挥作用 (Fujimori 等,2016)。

属性

IUPAC Name |

1-[(4-chlorophenyl)methyl]-3-[1-[(2,3,4,5,6-pentafluorophenyl)methyl]pyrazol-3-yl]thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12ClF5N4S/c19-10-3-1-9(2-4-10)7-25-18(29)26-12-5-6-28(27-12)8-11-13(20)15(22)17(24)16(23)14(11)21/h1-6H,7-8H2,(H2,25,26,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYTJQUUBHYEGPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC(=S)NC2=NN(C=C2)CC3=C(C(=C(C(=C3F)F)F)F)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12ClF5N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-chlorobenzyl)-3-[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]thiourea | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

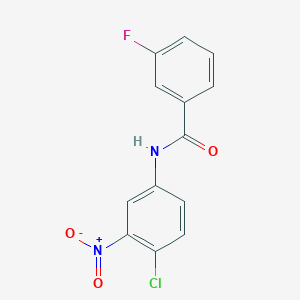

![propyl 4-(4-methoxyphenyl)-2-[(4-nitrobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B4623030.png)

![ethyl 1-[(1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B4623037.png)

![N-[2-(difluoromethoxy)-4-fluorophenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B4623053.png)

![N-ethyl-4-fluoro-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B4623055.png)

![2-{[3-(1-pyrrolidinylsulfonyl)benzoyl]amino}benzamide](/img/structure/B4623068.png)

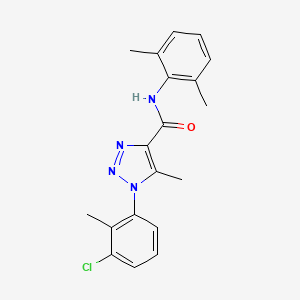

![7-cyclopentyl-2-(3-pyridinyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4623074.png)

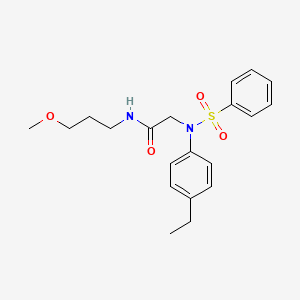

![ethyl N-{[(1-benzyl-4-piperidinyl)amino]carbonyl}glycinate](/img/structure/B4623080.png)

![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2,5-difluorophenyl)-2-furamide](/img/structure/B4623088.png)

![N-cyclohexyl-2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoacetamide](/img/structure/B4623110.png)

![3-(2-fluorophenyl)-5-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4623118.png)